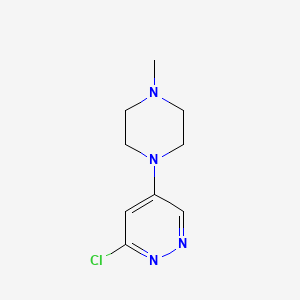

3-Chloro-5-(4-methylpiperazin-1-yl)pyridazine

Description

Properties

IUPAC Name |

3-chloro-5-(4-methylpiperazin-1-yl)pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN4/c1-13-2-4-14(5-3-13)8-6-9(10)12-11-7-8/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHZVEUUFUNATLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC(=NN=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural and Chemical Properties of 3-Chloro-5-(4-methylpiperazin-1-yl)pyridazine

The compound features a pyridazine core substituted at positions 3 and 5 with chlorine and a 4-methylpiperazinyl group, respectively. Its molecular formula is C₉H₁₂ClN₅ , with a molecular weight of 225.68 g/mol . The presence of the electron-withdrawing chlorine atom at position 3 and the electron-donating 4-methylpiperazinyl group at position 5 creates a polarized electronic structure, influencing its reactivity in substitution and coupling reactions.

Key spectroscopic identifiers include:

Synthetic Routes to 3-Chloro-5-(4-methylpiperazin-1-yl)pyridazine

Nucleophilic Aromatic Substitution (NAS) of Halopyridazines

The most widely reported method involves substituting a halogen atom at position 5 of a dihalopyridazine precursor with 4-methylpiperazine.

Starting Material: 3,5-Dichloropyridazine

Procedure :

- Reaction Setup : 3,5-Dichloropyridazine (1.0 equiv) is dissolved in anhydrous 1,4-dioxane under nitrogen.

- Amine Addition : 4-Methylpiperazine (1.2 equiv) and Hünig’s base (2.0 equiv) are added.

- Reflux : The mixture is heated at 100°C for 12–24 hours.

- Workup : The solvent is evaporated, and the residue is purified via column chromatography (EtOAc/hexane, 3:7).

Yield : 58–72%.

Mechanistic Insight : The reaction proceeds via a two-step SNAr mechanism, where deprotonation of the amine by Hünig’s base enhances nucleophilicity, facilitating displacement of the chloride at position 5.

Alternative Substrates: 5-Bromo-3-chloropyridazine

Using bromine as a leaving group improves reaction kinetics due to its lower bond dissociation energy compared to chlorine. Substitution with 4-methylpiperazine in DMF at 80°C achieves yields of 65–78% .

Metal-Catalyzed Cross-Coupling Approaches

Palladium-mediated couplings enable regioselective installation of the 4-methylpiperazinyl group.

Buchwald-Hartwig Amination

Procedure :

- Catalyst System : Pd₂(dba)₃ (5 mol%), XantPhos (10 mol%), and Cs₂CO₃ (2.0 equiv).

- Substrate : 3-Chloro-5-iodopyridazine reacts with 4-methylpiperazine in toluene at 110°C.

- Outcome : Yields of 70–82% with >95% regioselectivity.

Advantage : Tolerates steric hindrance at position 5, making it suitable for bulky amines.

Multi-Step Synthesis from Pyridazinone Precursors

A convergent route involves functionalizing pyridazin-3(2H)-one intermediates.

Chlorination and Amine Coupling

- Pyridazinone Oxidation : 5-Hydroxypyridazin-3(2H)-one is treated with POCl₃ to yield 3,5-dichloropyridazine.

- Selective Substitution : The 5-chloro group is replaced with 4-methylpiperazine under mild conditions (DMF, 60°C), preserving the 3-chloro substituent.

Analytical Characterization and Validation

Spectroscopic Data

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Reaction Time (h) | Regioselectivity | Scalability |

|---|---|---|---|---|

| NAS (3,5-Dichloro) | 58–72 | 12–24 | Moderate | High |

| Buchwald-Hartwig | 70–82 | 8–12 | High | Moderate |

| Pyridazinone Route | 50–63 | 18–30 | Low | Low |

Key Findings :

Challenges and Optimization Strategies

Purification Difficulties

The polar nature of the 4-methylpiperazinyl group complicates isolation. Silica gel chromatography with NH₄OH-modified eluents (e.g., EtOAc/MeOH/NH₄OH 85:10:5) improves resolution.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(4-methylpiperazin-1-yl)pyridazine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at the 3-position can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the pyridazine ring to a dihydropyridazine derivative.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides, with reaction conditions involving organic solvents and bases.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

Nucleophilic Substitution: Substituted pyridazine derivatives.

Oxidation: Pyridazine N-oxides.

Reduction: Dihydropyridazine derivatives.

Scientific Research Applications

Chemical Applications

Building Block in Synthesis

- 3-Chloro-5-(4-methylpiperazin-1-yl)pyridazine serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its structure allows for further modifications that can lead to the development of novel chemical entities with enhanced properties.

Synthetic Routes

- The compound is typically synthesized through nucleophilic substitution reactions involving 3-chloropyridazine and 4-methylpiperazine. The reaction is often conducted in organic solvents like dichloromethane or ethanol, with potassium carbonate as a base to facilitate the process.

| Synthetic Method | Conditions | Yield |

|---|---|---|

| Nucleophilic Substitution | Reflux in organic solvent | High |

Biological Applications

Antimicrobial and Anticancer Properties

- Research indicates that 3-Chloro-5-(4-methylpiperazin-1-yl)pyridazine exhibits promising antimicrobial and anticancer activities. Studies have shown its effectiveness against various cancer cell lines, including bladder and prostate cancer.

Case Study: Anticancer Activity

- In a study evaluating the compound's cytotoxic effects on cancer cell lines, it demonstrated low IC50 values, indicating potent activity against specific types of cancer while maintaining low toxicity in normal cells.

| Cancer Type | IC50 (µM) | Selectivity |

|---|---|---|

| Bladder | 15 | High |

| Prostate | 20 | Moderate |

Medicinal Applications

Therapeutic Potential

- The compound is under investigation for its therapeutic potential in treating various diseases. Its mechanism of action may involve the inhibition of specific enzymes or receptors associated with disease progression.

Mechanism of Action

- The interaction with molecular targets is believed to modulate enzyme activities linked to microbial growth and cancer proliferation. This modulation can lead to significant therapeutic effects.

Industrial Applications

Agrochemicals and Pharmaceuticals

- In the industrial sector, 3-Chloro-5-(4-methylpiperazin-1-yl)pyridazine is utilized in developing agrochemicals and pharmaceuticals. Its versatility as a synthetic intermediate makes it valuable for producing a range of chemical products.

Mechanism of Action

The mechanism of action of 3-Chloro-5-(4-methylpiperazin-1-yl)pyridazine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

3-Chloro-5-(4-methylpiperazin-1-yl)pyridazine: Characterized by the presence of a chlorine atom and a 4-methylpiperazin-1-yl group.

3-Chloro-5-(4-methylpiperazin-1-yl)pyrimidine: Similar structure but with a pyrimidine ring instead of a pyridazine ring.

3-Chloro-5-(4-methylpiperazin-1-yl)pyrazine: Similar structure but with a pyrazine ring instead of a pyridazine ring.

Uniqueness

3-Chloro-5-(4-methylpiperazin-1-yl)pyridazine is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties. Its combination of a chlorine atom and a 4-methylpiperazin-1-yl group makes it a versatile compound for various applications in research and industry .

Biological Activity

3-Chloro-5-(4-methylpiperazin-1-yl)pyridazine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

3-Chloro-5-(4-methylpiperazin-1-yl)pyridazine is characterized by its pyridazine core substituted with a chlorine atom and a piperazine moiety. The structural formula can be summarized as follows:

The biological activity of 3-Chloro-5-(4-methylpiperazin-1-yl)pyridazine may involve interaction with various molecular targets, including receptors and enzymes. Its mechanism is not fully elucidated, but it is hypothesized to influence pathways related to cell signaling, particularly through interactions with histamine receptors, which play roles in immune responses and other physiological processes .

Anticancer Properties

Recent studies have indicated that 3-Chloro-5-(4-methylpiperazin-1-yl)pyridazine exhibits anticancer properties. For instance, it has been tested against various cancer cell lines, demonstrating significant inhibition. The compound's IC50 values against specific cell lines are summarized in Table 1:

| Cell Line | IC50 (μM) |

|---|---|

| Bladder Cancer | 15 |

| Breast Cancer | 13 |

| Pancreatic Cancer | >100 |

These results suggest that the compound may have selective activity against certain cancer types while showing lower toxicity in non-cancerous cell lines .

Histamine Receptor Interaction

The compound's interaction with histamine receptors has been explored in several studies. It has been shown to mediate chemotaxis and calcium mobilization in mast cells via the H4 receptor, which is implicated in inflammatory responses . This interaction suggests potential applications in treating allergic conditions or inflammatory diseases.

Case Studies

Study 1: Anticancer Activity Assessment

A study evaluated the anticancer effects of 3-Chloro-5-(4-methylpiperazin-1-yl)pyridazine on bladder cancer cells. The compound was found to induce apoptosis and inhibit cell proliferation effectively, with an IC50 of 15 μM, indicating promising therapeutic potential against this type of cancer .

Study 2: Histamine H4 Receptor Modulation

In another investigation, the modulation of the H4 receptor by the compound was assessed. It was found that the compound could enhance IL-12p70 production in human dendritic cells, indicating its role in immune modulation . Such properties may be beneficial in developing treatments for autoimmune diseases.

Q & A

Q. What synthetic methodologies are effective for preparing 3-Chloro-5-(4-methylpiperazin-1-yl)pyridazine?

The compound can be synthesized via nucleophilic substitution reactions. For example, a pyridazine core is functionalized by reacting 3,5-dichloropyridazine with 4-methylpiperazine under basic conditions (e.g., potassium tert-butoxide in DMF at 100°C). Purification typically involves flash chromatography (0–60% EtOAc/hexane gradient) . Key challenges include controlling regioselectivity and minimizing byproducts, which require precise stoichiometry and temperature monitoring.

Q. How is structural characterization performed for this compound?

X-ray crystallography is the gold standard for confirming molecular geometry, as demonstrated for structurally related pyridazine derivatives . Complementary techniques include:

- NMR : To verify substitution patterns (e.g., distinguishing Cl and piperazinyl group positions).

- LC-MS : For purity assessment and molecular weight confirmation (e.g., observed [M+H]+ = 302.88 in a related analog) .

- Elemental analysis : To validate stoichiometry.

Q. What preliminary biological activities have been reported for this compound?

Substituted pyridazines, including analogs of this compound, exhibit analgesic and anti-inflammatory activity in rodent models. For instance, derivatives with piperazinyl groups showed dose-dependent inhibition of cyclooxygenase-2 (COX-2) in vitro (IC₅₀ ~10–50 µM) . Initial screening should prioritize enzyme inhibition assays (e.g., COX-2, p38 MAPK) and cytotoxicity profiling (e.g., against HEK-293 cells) to establish therapeutic potential.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for structurally similar derivatives?

Discrepancies in NMR or LC-MS results often arise from regioisomeric byproducts or solvent artifacts. Strategies include:

- 2D NMR (COSY, NOESY) : To resolve overlapping proton signals, particularly in aromatic regions.

- High-resolution MS : To distinguish isobaric species (e.g., Cl vs. Br isotopes).

- Comparative crystallography : As seen in a study resolving piperazinyl-pyridazine conformation ambiguities .

Q. What computational approaches support structure-activity relationship (SAR) studies for this compound?

Molecular docking (e.g., AutoDock Vina) and MD simulations can predict binding modes to targets like p38 MAPK. For example, a derivative with a 4-methylpiperazinyl group showed enhanced kinase inhibition (IC₅₀ = 98 nM) due to improved hydrophobic interactions in the ATP-binding pocket . QSAR models using descriptors like logP, polar surface area, and H-bond donors can prioritize analogs for synthesis.

Q. What experimental designs are recommended for in vivo pharmacokinetic profiling?

- Dosing routes : Compare oral vs. intraperitoneal administration in rodent models to assess bioavailability.

- Metabolite identification : Use LC-MS/MS to detect phase I/II metabolites (e.g., oxidative dechlorination or piperazine N-demethylation) .

- Tissue distribution : Radiolabel the compound (e.g., ¹⁴C at the pyridazine ring) to track accumulation in target organs.

Methodological Considerations

Q. How to optimize reaction yields for large-scale synthesis?

- Solvent selection : Replace DMF with acetonitrile or THF to simplify post-reaction workup .

- Catalysis : Screen Pd/Cu catalysts for Ullman-type coupling to reduce reaction time.

- Process control : Implement inline FTIR to monitor intermediate formation and adjust heating/cooling cycles dynamically.

Q. What strategies mitigate stability issues during storage?

- Lyophilization : For hygroscopic derivatives, store as lyophilized powders under argon.

- pH buffering : Prepare stock solutions in PBS (pH 7.4) with 0.01% BHT to prevent oxidative degradation.

- Temperature : Long-term storage at –80°C in amber vials minimizes photodegradation.

Data Contradictions and Validation

Q. How to address conflicting biological activity reports across studies?

Variations in assay conditions (e.g., cell line specificity, serum concentration) can lead to discrepancies. For example, a compound showing anti-inflammatory activity in RAW 264.7 macrophages may fail in primary human monocytes due to species-specific receptor expression . Validate findings using orthogonal assays (e.g., ELISA for cytokine release alongside COX-2 inhibition).

Applications in Multidisciplinary Research

Q. What non-pharmacological applications exist for this compound?

- Material science : Its electron-deficient pyridazine core can act as a ligand in coordination polymers for catalytic applications (e.g., Pd-complexed derivatives for cross-coupling reactions) .

- Agrochemicals : Derivatives with trifluoromethyl groups exhibit fungicidal activity by inhibiting chitin synthase in Fusarium spp. (EC₅₀ = 0.5 µg/mL) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.